molecular formula C9H17BrO B2403845 (1S,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane CAS No. 2228651-53-2

(1S,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane

Cat. No.: B2403845
CAS No.: 2228651-53-2
M. Wt: 221.138
InChI Key: JGOAYDOOCRZIFD-OCAPTIKFSA-N
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Description

(1S,3s)-1-(Bromomethyl)-3-(tert-butoxy)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a tert-butoxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Scientific Research Applications

(1S,3s)-1-(Bromomethyl)-3-(tert-butoxy)cyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of novel drug candidates.

    Material Science: It may be utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the “mechanism of action” of this compound .

Future Directions

The study of cyclobutane derivatives like “(1S,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane” could be of interest in various fields of chemistry. Their synthesis, properties, and reactivity could be explored further in future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced through an etherification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted cyclobutane derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Comparison with Similar Compounds

    (1S,3s)-1-(Chloromethyl)-3-(tert-butoxy)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (1S,3s)-1-(Bromomethyl)-3-(methoxy)cyclobutane: Similar structure but with a methoxy group instead of a tert-butoxy group.

Uniqueness: The presence of the bromomethyl group in (1S,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane makes it more reactive towards nucleophiles compared to its chloromethyl analog. The tert-butoxy group provides steric protection, making the compound more selective in its reactions compared to its methoxy analog.

Properties

IUPAC Name

1-(bromomethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-9(2,3)11-8-4-7(5-8)6-10/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOAYDOOCRZIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228651-53-2
Record name (1s,3s)-1-(bromomethyl)-3-(tert-butoxy)cyclobutane
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